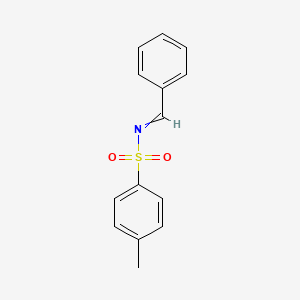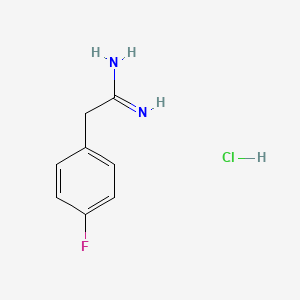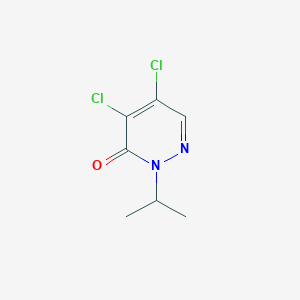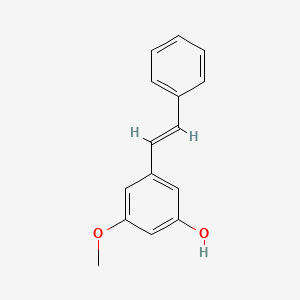
Pinosylvin methyl ether
Overview
Description
Pinosylvin monomethyl ether (PME) is a methylated derivative of pinosylvin . It is used as a reference material in the analysis of stibenoid toxins . It may also be used to study its biological actions and therapeutic value in processes such as cell survival, apoptosis, and cell mobility .
Synthesis Analysis
The synthesis of Pinosylvin monomethyl ether involves a multi-step reaction with two steps. The first step involves potassium tert-butoxide and diphenyl disulfide, followed by THF for 30 minutes and then refluxed in THF for 4 hours .Molecular Structure Analysis
The molecular structure of Pinosylvin monomethyl ether is represented by the empirical formula C15H14O2 . Its molecular weight is 226.27 . The SMILES string representation isCOc1cc(O)cc(\\C=C\\c2ccccc2)c1 . Chemical Reactions Analysis
Pinosylvin monomethyl ether is a methylated derivative of pinosylvin, which may be used as a reference material in the analysis of stibenoid toxins .Physical And Chemical Properties Analysis
Pinosylvin monomethyl ether is a solid substance . It has a melting point of 118-122 °C .Scientific Research Applications
Anti-Cancer Properties
Research has shown that PSME can inhibit the growth of androgen-ablated LNCaP cells, a type of prostate cancer cell . This indicates that PSME could have potential applications in cancer treatment, particularly in cases of castration-resistant prostate cancer (CRPC).
Stilbenoid Toxin Analysis
As a methylated derivative of pinosylvin, PSME may be used as a reference material in the analysis of stilbenoid toxins . This could be particularly useful in environmental and ecological research, where understanding the presence and impact of such toxins is crucial.
Biological Actions and Therapeutic Value
PSME may also be used as a representative stilbene to study its biological actions and therapeutic value in processes such as cell survival, apoptosis, and cell mobility . This could have broad implications for understanding disease mechanisms and developing new therapeutic strategies.
Mechanism of Action
Target of Action
Pinosylvin monomethyl ether (PME) is a potent antifungal compound found in the leaves of the pigeon pea plant, Cajanus cajan . It has been shown to exhibit inhibitory activity against several Gram-positive bacteria, including isolates of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium bovis BCG, and avirulent Bacillus anthracis . PME also shows high nematicidal activity against pine wood nematodes .
Mode of Action
PME’s antifungal activity is primarily due to its ability to bind to the phospholipids in the cell membrane . This binding leads to a decrease in cell membrane fluidity and an increase in permeability, resulting in the leakage of cellular contents . In the case of Aspergillus flavus, a common fungus, PME treatment results in the autolysis of the fungal spore cell wall .
Biochemical Pathways
PME is a derivative of pinosylvin, a stilbenoid compound. The biosynthesis of PME involves the phenylpropanoid pathway, which is a common metabolic route in plants for the production of phenolic compounds . Key enzymes involved in this pathway include PAL (phenylalanine ammonia-lyase), 4CL (4-coumarate:CoA ligase), STS (stilbene synthase), PMT (pinosylvin methyltransferase), and ACC (aminocyclopropane-1-carboxylate synthase) .
Result of Action
The binding of PME to cell membrane phospholipids leads to changes in membrane fluidity and permeability, resulting in the leakage of cellular contents . This disrupts the normal functioning of the cell, leading to cell death. In the case of Aspergillus flavus, PME treatment results in the autolysis of the fungal spore cell wall .
Action Environment
The action of PME can be influenced by various environmental factors. For example, the production of PME in Pinus strobus cells was found to be significantly boosted by treatment with fungal elicitors This suggests that the presence of certain fungi can enhance the plant’s production of PME, potentially as a defense mechanism
Safety and Hazards
Pinosylvin monomethyl ether is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .
properties
IUPAC Name |
3-methoxy-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXPWIEOVZVJC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310494 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinosylvin methyl ether | |
CAS RN |
35302-70-6, 5150-38-9 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PINOSYLVIN METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological role of Pinosylvin methyl ether?
A1: Pinosylvin methyl ether (PME) acts as a natural defense mechanism in certain plants like green alder ( Alnus viridis). It serves as a potent feeding deterrent, particularly against snowshoe hares. [, ] Research has shown that PME concentrations are high enough in winter-dormant foliar buds and staminate catkins to discourage herbivory, showcasing its role in plant defense. []
Q2: How does Pinosylvin methyl ether affect the feeding behavior of herbivores?
A2: Pinosylvin methyl ether exhibits antifeedant properties, effectively deterring snowshoe hares from consuming green alder. [, ] Although the exact mechanism of action is not fully elucidated in the provided abstracts, its presence in specific plant parts correlates with reduced palatability, suggesting an impact on taste perception or a potential toxicity at higher concentrations. []
Q3: Beyond its ecological role, does Pinosylvin methyl ether exhibit any promising medicinal properties?
A3: Recent research indicates that Pinosylvin methyl ether demonstrates anti-proliferative activity against castration-resistant prostate cancer (CRPC) cells. [] While the specific mechanism is still under investigation, studies show that PME exposure leads to altered gene expression related to cell cycle regulation, steroid and cholesterol biosynthesis, and decreased androgen signaling in CRPC cells. [] These findings suggest PME's potential as a starting point for developing novel CRPC treatments.
Q4: Are there any known synergistic effects of Pinosylvin methyl ether with other environmental factors?
A4: Studies on Scots pine ( Pinus sylvestris) show a potential interaction between Pinosylvin methyl ether production and exposure to both ozone and UV-B radiation. [] While ozone exposure primarily drives PME synthesis, the presence of UV-B radiation appears to enhance its transient accumulation in the early stages of exposure. [] This suggests a complex interplay between environmental stress factors and PME production in plants.
Q5: How does Pinosylvin methyl ether compare to other related compounds in terms of its biological activity?
A5: While the provided abstracts focus primarily on PME, they hint at a broader class of compounds called stilbenoids. [] These compounds share structural similarities and often exhibit diverse biological activities. Research on resveratrol, another well-known stilbenoid, demonstrates its ability to modulate TRP channels, suggesting a potential mechanism of action shared by other members of this family, including PME. [] Further research is needed to directly compare the activity, potency, and selectivity of PME with other stilbenoids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




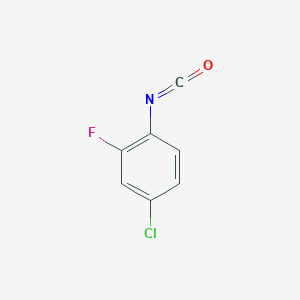
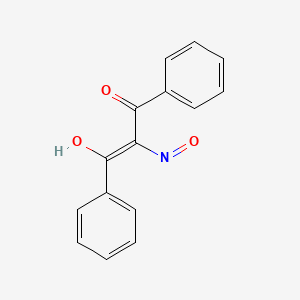


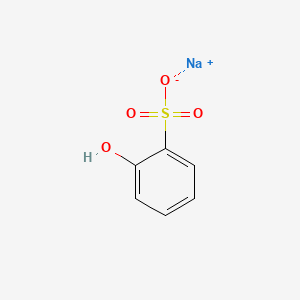
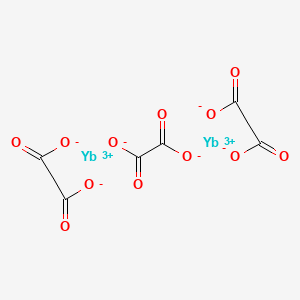
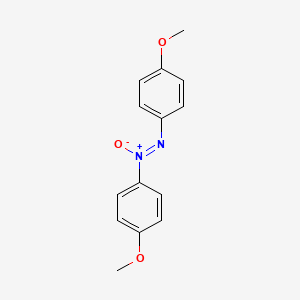

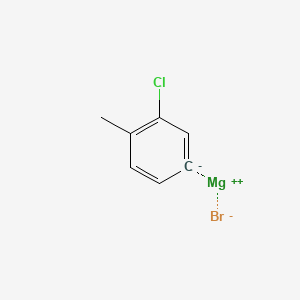
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)
